![molecular formula C19H14N2O5S2 B2587038 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797612-81-7](/img/structure/B2587038.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group and a thiophene-2-carbonyl group, both of which are known to have significant biological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for this compound were not found in the available literature .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. Detailed structural information was not found in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Unfortunately, specific information about these properties was not found in the available literature .Scientific Research Applications
Molecular Interactions and Mechanisms
Research on compounds with similar structural features, such as thiophene moieties and oxalamide groups, has explored their interactions at a molecular level. For instance, the role of orexin receptors in compulsive food consumption has been studied using compounds that modulate these receptors, highlighting the potential of structurally related compounds in understanding neural mechanisms underlying eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Materials Science and Polymer Research
Compounds containing thiophene units have been investigated for their applications in materials science, particularly in the development of novel polymers with specific optical and electronic properties. Research in this area includes the synthesis and characterization of azo polymers for reversible optical storage, demonstrating the potential of thiophene-containing compounds in advanced material applications (Meng et al., 1996).
Antitumor Activity
The incorporation of thiophene and related heterocyclic structures into medicinal compounds has been explored for their antitumor activities. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed promising activities against hepatocellular carcinoma cell lines, suggesting potential applications in cancer research and therapy (Gomha et al., 2016).
Photovoltaic and Electrochemical Applications
Research on compounds with thiophene and benzo[d][1,3]dioxol moieties has shown significant potential in the field of organic photovoltaics and electrochemical applications. Studies on ternary blend polymer solar cells incorporating indene-C60 bisadduct and related compounds highlight the role of thiophene-based materials in enhancing photovoltaic performance (Cheng et al., 2014).
Catalytic and Synthetic Applications
The structural features present in the compound of interest may also find applications in catalysis and synthetic chemistry. For example, copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides have been facilitated by catalyst systems incorporating thiophene derivatives, indicating the potential of such structures in synthetic methodologies (De et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c22-17(15-2-1-7-27-15)16-6-4-12(28-16)9-20-18(23)19(24)21-11-3-5-13-14(8-11)26-10-25-13/h1-8H,9-10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXNOFCRNMGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide |
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